molecular formula C5H3ClFNO B2440755 2-Chloro-4-fluoropyridin-3-ol CAS No. 1227577-96-9

2-Chloro-4-fluoropyridin-3-ol

Cat. No.: B2440755
CAS No.: 1227577-96-9
M. Wt: 147.53
InChI Key: QVGIUOWWUSXAMF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in modern organic chemistry. numberanalytics.com Their significance is rooted in a unique aromatic ring structure, which is isoelectronic with benzene (B151609) but contains a nitrogen atom, imparting distinct properties such as a dipole moment and the ability to engage in a wide array of chemical reactions. numberanalytics.com This versatility makes pyridine derivatives ubiquitous in numerous fields.

In the pharmaceutical industry, the pyridine scaffold is one of the most extensively used for drug design and synthesis. nih.gov A vast number of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate pyridine rings. numberanalytics.com Their characteristic solubility, basicity, and capacity for hydrogen bond formation contribute to their prevalence in biologically active molecules. nih.gov Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical sector, where they are utilized as insecticides, herbicides, and fungicides. numberanalytics.com They also serve as vital components in the synthesis of functional materials like conducting polymers and luminescent materials. numberanalytics.comnumberanalytics.com The ongoing development of novel synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed processes, continues to expand the accessibility and application of functionalized pyridine derivatives. bohrium.comresearchgate.net

Unique Chemical Features and Research Importance of Halogenated Pyridinols

Halogenated pyridinols, a sub-class of pyridine derivatives, possess a combination of a hydroxyl group and one or more halogen atoms on the pyridine ring. This substitution pattern gives rise to unique chemical characteristics that are of significant interest in medicinal chemistry and materials science. The hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form, and the position of this equilibrium can be influenced by the surrounding medium and the nature of other substituents on the ring. frontiersin.orgresearchgate.net

The introduction of halogen atoms (F, Cl, Br, I) into the pyridinol structure profoundly influences the molecule's physicochemical properties. nih.gov Halogens can alter lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netresearchgate.net The electronegativity and size of the halogen atom can modulate the electronic distribution within the pyridine ring, affecting its reactivity and potential for non-covalent interactions, such as halogen bonding. d-nb.infomdpi.com Halogen bonding, the interaction between an electropositive region on a halogen atom (a σ-hole) and a nucleophile, is an increasingly recognized force in crystal engineering and drug design. researchgate.netmdpi.com

The research importance of halogenated pyridinols lies in their potential as versatile intermediates for creating more complex molecules. frontierspecialtychemicals.com The halogen and hydroxyl groups serve as synthetic handles for further functionalization through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. researchgate.net This allows for the systematic modification of molecular structures to optimize biological activity or material properties, making them valuable scaffolds in the development of new agrochemicals and pharmaceuticals. nih.govresearchgate.net

Academic Research Landscape of 2-Chloro-4-fluoropyridin-3-ol

The academic research landscape for the specific compound this compound appears to be that of a specialized chemical building block rather than a widely studied end-product. Publicly available research focusing explicitly on its synthesis or biological activity is limited. Its primary role is likely as an intermediate in the synthesis of more complex, often patented, molecules for the pharmaceutical or agrochemical industries.

The compound is commercially available from various chemical suppliers, which is typical for versatile organic building blocks. bldpharm.comaladdin-e.com Its structure, featuring a chloro, a fluoro, and a hydroxyl group on a pyridine ring, offers multiple points for chemical modification. The fluorine at the 4-position and chlorine at the 2-position are susceptible to nucleophilic aromatic substitution, a common strategy for introducing diverse functional groups onto the pyridine core. researchgate.net The hydroxyl group at the 3-position can be derivatized through reactions like etherification or esterification. ontosight.ai

Research involving structurally similar compounds, such as 2-Chloro-3-fluoro-4-hydroxypyridine frontierspecialtychemicals.com and 5-Bromo-2-chloro-4-fluoro-3-iodopyridine nih.gov, underscores the utility of multi-halogenated pyridines and pyridinols in generating libraries of complex molecules for screening in drug discovery programs. For instance, related compounds are used in the synthesis of inhibitors for enzymes like IRAK4 and BACE1. frontierspecialtychemicals.com Therefore, it can be inferred that the academic and industrial research involving this compound is primarily focused on its application in synthetic campaigns aimed at discovering new biologically active agents.

Scope and Research Objectives of the Scholarly Inquiry

This scholarly inquiry aims to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to situate this specific molecule within the broader context of halogenated hydroxypyridine chemistry. The article will achieve this by first establishing the foundational importance of pyridine derivatives in organic synthesis. It will then delve into the unique properties conferred by halogen and hydroxyl substituents on the pyridine ring. The inquiry will subsequently consolidate the available information regarding this compound, focusing on its role as a synthetic intermediate. The final objective is to present key identifying and structural data in a clear, tabular format to serve as a useful reference for researchers in organic and medicinal chemistry.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227577-96-9 bldpharm.com
Molecular Formula C₅H₃ClFNO bldpharm.com
Molecular Weight 147.53 g/mol chemscene.com
MDL Number MFCD16610317 bldpharm.com
SMILES Code OC1=C(F)C=CN=C1Cl bldpharm.com

Table 2: Comparison of Related Halogenated Pyridinol Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-3-fluoro-4-hydroxypyridine1184172-46-0C₅H₃ClFNO147.53
6-Chloro-2-fluoropyridin-3-ol883107-68-4C₅H₃ClFNO147.53
3-Hydroxypyridine109-00-2C₅H₅NO95.10
2-Chloro-4-fluoropyridine (B1362352)34941-91-8C₅H₃ClFN131.53

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGIUOWWUSXAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 4 Fluoropyridin 3 Ol and Structural Analogues

De Novo Synthesis Strategies for the 2-Chloro-4-fluoropyridin-3-ol Core

The de novo synthesis of the this compound core, which involves the construction of the pyridine (B92270) ring from acyclic precursors, presents a formidable challenge due to the specific arrangement of substituents. While direct synthesis of this exact molecule is not widely reported, established methods for pyridine synthesis can be adapted. One plausible approach involves the condensation of 1,3-dicarbonyl compounds or their equivalents with an amine source. For instance, a strategy could be envisioned starting from a fluorinated β-ketoester, which would provide the C4-fluoro and C3-ol (or a protected precursor) moieties. Subsequent reaction with an appropriate nitrogen source and a chlorinating agent could, in principle, lead to the desired product.

Another potential route could involve a multicomponent reaction, a powerful tool in modern organic synthesis for the rapid assembly of complex molecules from simple starting materials. researchgate.net The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, for example, offers a flexible approach to highly substituted pyridin-4-ol derivatives. mdpi.com Adapting such a method to incorporate the required chloro and fluoro substituents would be a novel and advanced strategy.

Regioselective Functionalization of Pyridine Precursors

The functionalization of pre-existing pyridine rings is a more common and often more practical approach to obtaining highly substituted derivatives like this compound. This strategy relies on the careful and regioselective introduction of the required chloro, fluoro, and hydroxyl groups onto a simpler pyridine precursor.

Halogenation and Hydroxylation Routes

The regioselective halogenation of pyridine derivatives is a well-established field. The introduction of a chlorine atom at the 2-position can often be achieved through the use of N-chlorosuccinimide (NCS) or other chlorinating agents on an activated pyridine ring, such as a pyridine N-oxide. gavinpublishers.com For instance, the halogenation of unsymmetrical pyridine N-oxides can provide practical access to various 2-halo-substituted pyridines. gavinpublishers.com

Hydroxylation of the pyridine ring, particularly at the 3-position, can be more challenging. One approach involves the use of a directed metalation strategy, where a directing group guides a metalating agent to the desired position, followed by quenching with an oxygen source. Alternatively, the hydroxylation of pre-functionalized pyridines, such as those bearing a nitro group, can be achieved through reduction and subsequent diazotization followed by hydrolysis, although this can be a harsh process. A more modern approach involves the direct C-H hydroxylation, which, while challenging, offers a more atom-economical route. The chemoselective and regioselective hydroxylation of N-(4-substituted-aryl) nitrones has been demonstrated, providing a potential pathway to ortho-hydroxylated products which could be conceptually applied to pyridine systems. nih.gov

A study on the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) demonstrated that kinetic deprotonation at low temperatures followed by reaction with an electrophile can achieve regioselective functionalization at the 2-position. nih.gov A similar strategy could be envisioned for the introduction of a hydroxyl group or a precursor.

Reaction TypeReagent/ConditionsPosition of FunctionalizationReference
ChlorinationN-Chlorosuccinimide (NCS) on pyridine N-oxide2-position gavinpublishers.com
HydroxylationDirected metalation followed by oxygen quenchVaries with directing group
AmidomethylationKinetic deprotonation, then DMF2-position of 4-chloro-3-fluoropyridine nih.gov

Fluorination Methodologies (e.g., copper fluoride-mediated reactions)

The introduction of a fluorine atom onto a pyridine ring can be accomplished through various methods, with copper-mediated fluorination reactions gaining prominence due to their mild conditions and functional group tolerance. rsc.orgbrighton.ac.uk These reactions often utilize a copper catalyst in conjunction with a fluoride (B91410) source, such as potassium fluoride (KF) or silver fluoride (AgF). rsc.orgbrighton.ac.uk

One notable approach is the copper-catalyzed fluorination of aryl halides or trifluoroborates. google.com For example, Cu(OTf)₂ has been used to mediate the fluorination of aryl trifluoroborates with KF. google.com This method is significant as it employs an inexpensive and readily available nucleophilic fluoride source. google.com The presence of a directing group, such as a pyridyl group, can be crucial for the success of copper-catalyzed fluorination of aryl bromides, facilitating the oxidative addition of the aryl bromide to the copper(I) center. brighton.ac.uk

A patent describes a method for preparing 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine using tert-butyl nitrite (B80452) and copper fluoride, highlighting a practical application of copper fluoride in pyridine fluorination. researchgate.net

Catalyst SystemFluorine SourceSubstrateKey FeaturesReference
Cu(OTf)₂KFAryl trifluoroboratesUses inexpensive nucleophilic fluoride source google.com
Cu(I) catalystAgF2-Pyridyl aryl bromidesPyridyl directing group is essential brighton.ac.uk
Copper fluoridetert-Butyl nitrite2-Chloro-3-aminopyridineOne-pot preparation of 2-chloro-3-fluoropyridine researchgate.net

Biocatalytic Approaches to Hydroxylated Pyridine Derivatives (e.g., using Burkholderia sp. MAK1)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Whole-cell biocatalysts, such as Burkholderia sp. MAK1, have shown remarkable efficiency in the regioselective hydroxylation of pyridine derivatives. This bacterium is capable of using pyridin-2-ol as a sole source of carbon and energy and possesses enzymes that can hydroxylate a variety of pyridine substrates.

Studies have demonstrated that Burkholderia sp. MAK1 can convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. This regioselectivity is particularly valuable for the synthesis of complex pyridinols that are difficult to access through conventional chemical methods. The application of such a biocatalyst could be a key step in a synthetic route to this compound, potentially by hydroxylating a 2-chloro-4-fluoropyridine (B1362352) precursor at the 3-position.

Novel One-Pot Reaction Sequences in Pyridine Synthesis

One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. core.ac.uk In the context of pyridine synthesis, several innovative one-pot sequences have been developed.

For instance, a concise one-pot synthesis of highly functionalized pyridines has been achieved through a rhodium carbenoid-induced ring expansion of isoxazoles. This method involves the insertion of a rhodium vinylcarbenoid across the N-O bond of an isoxazole, followed by rearrangement and oxidation to yield the pyridine product. Another approach utilizes an isothiourea-catalyzed reaction of an acetic acid derivative with an α,β-unsaturated ketimine to form functionalized pyridines in a single pot. core.ac.uk

Microwave-assisted one-pot, three-component synthesis has also been reported for the generation of highly functionalized N-alkylated pyridines from aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile. researchgate.net While these methods have not been specifically applied to the synthesis of this compound, they represent powerful strategies that could be adapted for its construction from simpler, acyclic precursors.

Synthetic Challenges and Process Optimization in Scalable Preparation

The scalable preparation of a complex molecule like this compound is fraught with challenges. These include ensuring regioselectivity across multiple steps, managing the reactivity of the halogenated pyridine ring, and achieving high yields to ensure economic viability. The synthesis of polysubstituted pyridines often suffers from low yields and the formation of isomeric byproducts, which can complicate purification and increase production costs.

Process optimization is therefore crucial for the large-scale synthesis of such compounds. This can involve the development of continuous flow processes, which offer better control over reaction parameters and can lead to higher yields and purity compared to batch processes. Researchers have demonstrated that improving the synthesis of halo-substituted nicotinonitriles by incorporating a dehydrating agent can significantly increase the yield of the final product. Furthermore, transitioning from a multi-step batch process to a single continuous step using flow reactors has been shown to dramatically reduce production costs and increase yield.

The synthesis of 2-(2-methylaminoethyl)pyridine from 2-vinylpyridine (B74390) and methylamine (B109427) has been studied to understand the reversibility of the aza-Michael reaction, with insights from microwave and flow chemistry aiding in the optimization of reaction conditions for enhanced control and efficiency. Such detailed process optimization studies are essential for the industrial production of complex pyridine derivatives.

ChallengePotential Solution
Poor RegioselectivityUse of directing groups, biocatalysis, or optimized one-pot reactions.
Low YieldsProcess optimization, use of flow chemistry, development of more efficient catalysts.
Formation of IsomersHighly selective catalysts, biocatalytic methods, or chromatographic purification.
Harsh Reaction ConditionsDevelopment of milder synthetic routes, including biocatalytic and modern catalytic methods.

Exploration of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 Fluoropyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-chloro-4-fluoropyridin-3-ol is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic applications, allowing for the introduction of a wide array of functional groups.

Influence of Halogen Atom Positions (e.g., C2 and C4) on Reactivity

The positions of the halogen atoms on the pyridine ring play a critical role in dictating the regioselectivity of SNAr reactions. The chlorine atom at the C2 position and the fluorine atom at the C4 position are both activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. However, the C2 position is generally more reactive towards nucleophilic substitution than the C4 position. This enhanced reactivity is attributed to the greater inductive effect of the adjacent nitrogen atom and the ability of the nitrogen to stabilize the Meisenheimer intermediate formed during the reaction.

In a study on the synthesis of novel pyridinyl-pyridazinone derivatives, it was observed that the chlorine atom at the C2 position of a similar 2,4-dichloropyridine (B17371) system was selectively displaced by a hydrazine (B178648) nucleophile, leaving the C4-chloro group intact. This highlights the preferential reactivity of the C2 position.

Electrophile-Nucleophile Interactions in SNAr Processes

The interaction between the electrophilic pyridine ring of this compound and various nucleophiles is fundamental to the SNAr process. The rate and outcome of the reaction are highly dependent on the nature of the nucleophile. Stronger nucleophiles will react more readily, and the choice of nucleophile can also influence the regioselectivity of the reaction. For instance, soft nucleophiles may favor reaction at one position, while hard nucleophiles may favor another, although in the case of this compound, the C2 position is the most common site of attack.

Electrophilic Aromatic Substitution Reactions

In contrast to its high reactivity towards nucleophiles, the electron-deficient nature of the pyridine ring in this compound makes it relatively unreactive towards electrophilic aromatic substitution (EAS). The electron-withdrawing effects of the nitrogen atom and the two halogen substituents deactivate the ring towards attack by electrophiles. Consequently, forcing conditions, such as high temperatures and strong acid catalysts, are typically required to effect EAS reactions on such pyridine systems. The directing effects of the existing substituents would need to be considered, but generally, these reactions are less common and synthetically less useful for this particular compound compared to SNAr reactions.

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C3 position of this compound introduces another layer of reactivity to the molecule. This functional group can undergo a variety of transformations, including O-alkylation, O-acylation, and conversion to a better leaving group for subsequent substitution reactions. For example, the hydroxyl group can be deprotonated with a suitable base to form a pyridinolate anion, which can then act as a nucleophile in its own right, participating in reactions such as Williamson ether synthesis. The interplay between the reactivity of the hydroxyl group and the SNAr reactions on the ring allows for diverse synthetic strategies.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the C2-chloro, C4-fluoro, and C3-hydroxyl groups—necessitates careful control of reaction conditions to achieve the desired chemoselectivity and regioselectivity. As previously discussed, the C2 position is the most susceptible to nucleophilic attack. This inherent regioselectivity can be exploited in synthetic design.

For instance, a nucleophile can be directed to selectively displace the C2-chloro group while leaving the C4-fluoro and C3-hydroxyl groups untouched. Subsequently, the hydroxyl group could be modified, or a different, more reactive nucleophile could be used under harsher conditions to target the C4-fluoro position. This stepwise approach allows for the controlled and predictable synthesis of complex, highly substituted pyridine derivatives.

Computational Modeling of Reaction Coordinates and Transition States

Computational chemistry provides powerful tools for understanding the reactivity and selectivity observed in the reactions of this compound. Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates and transition states of SNAr reactions. These models can help to rationalize the observed regioselectivity by comparing the activation energies for nucleophilic attack at the C2 and C4 positions.

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro 4 Fluoropyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For 2-Chloro-4-fluoropyridin-3-ol, a complete analysis would involve the use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to provide key insights into the arrangement of protons on the pyridine (B92270) ring. The spectrum would likely show distinct signals for the two aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents: the electron-withdrawing chlorine and fluorine atoms, and the electron-donating hydroxyl group.

A detailed analysis would involve:

Chemical Shift (δ): Predicting the approximate chemical shifts of the two protons on the pyridine ring based on the deshielding and shielding effects of the substituents.

Multiplicity: Determining the splitting pattern of each proton signal due to spin-spin coupling with the adjacent fluorine atom and potentially with each other. This would reveal crucial information about the relative positions of the atoms.

Coupling Constants (J): Measuring the coupling constants (J-values) between interacting nuclei. The magnitude of these constants helps to confirm the connectivity and stereochemical relationships within the molecule.

Hypothetical ¹H NMR Data Table:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
OHData not availableData not availableData not available

Carbon-¹³ (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals would be expected for the five carbon atoms of the pyridine ring.

A thorough analysis would include:

Chemical Shift (δ): Assigning each signal to a specific carbon atom based on the known effects of substituents on ¹³C chemical shifts. The carbons directly attached to the electronegative chlorine, fluorine, and oxygen atoms would be expected to resonate at lower fields (higher ppm values).

Coupling to Fluorine: Observing the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) is highly informative for assigning the carbon signals and confirming the position of the fluorine atom.

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentChemical Shift (δ, ppm)C-F Coupling Constant (JCF, Hz)
C-2Data not availableData not available
C-3Data not availableData not available
C-4Data not availableData not available
C-5Data not availableData not available
C-6Data not availableData not available

Fluorine-¹⁹ (¹⁹F) NMR Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine substituent. A single signal would be expected in the ¹⁹F NMR spectrum of this compound.

The analysis would focus on:

Chemical Shift (δ): The chemical shift of the fluorine signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents.

Coupling to Protons: The signal would likely be split into a multiplet due to coupling with the adjacent protons on the pyridine ring, providing further confirmation of the structure.

Hypothetical ¹⁹F NMR Data Table:

Fluorine AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-4Data not availableData not availableData not available

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected vibrational modes include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretching: An absorption band for the carbon-oxygen single bond, typically in the 1000-1300 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond, usually found in the 1000-1400 cm⁻¹ region.

C-Cl Stretching: An absorption band for the carbon-chlorine bond, typically in the 600-800 cm⁻¹ region.

Hypothetical FT-IR Data Table:

Wavenumber (cm⁻¹)IntensityVibrational Assignment
Data not availableData not availableO-H stretch
Data not availableData not availableAromatic C-H stretch
Data not availableData not availableAromatic C=C/C=N stretch
Data not availableData not availableC-O stretch
Data not availableData not availableC-F stretch
Data not availableData not availableC-Cl stretch

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often show strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric stretching vibrations of the pyridine ring, which may be weak in the IR spectrum.

C-Cl and C-F Vibrations: These vibrations would also be present and could help to confirm the assignments made from the IR spectrum.

Hypothetical FT-Raman Data Table:

Wavenumber (cm⁻¹)IntensityVibrational Assignment
Data not availableData not availableAromatic C-H stretch
Data not availableData not availableSymmetric Aromatic Ring Stretch
Data not availableData not availableC-F stretch
Data not availableData not availableC-Cl stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this analysis would confirm its molecular weight and provide structural information through the observation of characteristic fragmentation patterns.

Molecular Ion Peak (M⁺)

The molecular formula for this compound is C₅H₃ClFNO, with a calculated molecular weight of approximately 147.54 g/mol . chemsrc.com In an electron ionization (EI) mass spectrum, the molecule would lose an electron to form the molecular ion (M⁺). A key feature would be the presence of an isotopic peak at M+2. This is due to the natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). Therefore, the spectrum would display two peaks for the molecular ion: one for [C₅H₃³⁵ClFNO]⁺ and a smaller one, with roughly one-third the intensity, for [C₅H₃³⁷ClFNO]⁺. This isotopic signature is a definitive indicator for the presence of a single chlorine atom in the molecule. libretexts.org

Fragmentation Patterns

The energy imparted during the ionization process often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. Aromatic systems like pyridine are relatively stable, so the molecular ion peak is expected to be prominent. libretexts.org However, characteristic fragmentation involving the substituents would also occur.

Key predicted fragmentation pathways for this compound include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond, which is relatively weak, would result in a significant fragment at [M-Cl]⁺.

Loss of Carbon Monoxide: A common fragmentation pathway for phenols and other hydroxy-aromatic compounds is the elimination of a neutral CO molecule, leading to a fragment at [M-CO]⁺.

Loss of Hydrogen Cyanide: Pyridine rings can fragment by losing HCN, a stable neutral molecule, resulting in a four-membered ring fragment cation at [M-HCN]⁺.

The following table outlines the predicted major fragments for this compound based on these principles.

Predicted Fragment Ion Neutral Loss Notes
[C₅H₃FNO]⁺Cl•Loss of the chlorine radical.
[C₄H₃ClF]⁺COLoss of carbon monoxide from the ring.
[C₄H₂ClFNO]⁺H•Loss of a hydrogen radical.
[C₄H₂FNO]⁺HClElimination of hydrogen chloride.
[C₅H₃ClNO]⁺F•Loss of the fluorine radical (less common than Cl loss).

This table is based on theoretical fragmentation principles and awaits experimental verification.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org By obtaining a suitable single crystal of this compound, this technique would provide unambiguous data on its molecular geometry, bond lengths, bond angles, and how the molecules pack together in the crystal lattice.

Expected Findings

The analysis would reveal the planarity of the pyridine ring and the specific orientations of the chloro, fluoro, and hydroxyl substituents. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of the carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, and carbon-chlorine bonds. These values give insight into the electronic nature of the ring and the influence of the electron-withdrawing halogen and electron-donating hydroxyl groups.

Bond Angles: The angles between atoms, defining the geometry of the pyridine ring and its substituents.

Torsion Angles: These would describe the orientation of the hydroxyl group's hydrogen atom relative to the plane of the pyridine ring.

Intermolecular Interactions: The analysis would also identify non-covalent interactions, such as hydrogen bonding (likely involving the hydroxyl group and the pyridine nitrogen) and potential halogen bonding, which dictate the crystal packing. jyu.firsc.org

The crystallographic data obtained would be essential for understanding the molecule's solid-state conformation and its potential interactions in a biological or material science context.

Crystallographic Parameter Information Provided Value
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).To be determined by experiment.
Space GroupThe specific symmetry operations that describe the crystal lattice.To be determined by experiment.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the smallest repeating unit of the crystal.To be determined by experiment.
Bond Length (C-Cl)The distance between the carbon and chlorine atoms.To be determined by experiment.
Bond Length (C-F)The distance between the carbon and fluorine atoms.To be determined by experiment.
Bond Length (C-O)The distance between the carbon and oxygen atoms.To be determined by experiment.
Bond AnglesThe angles within the pyridine ring and involving the substituents.To be determined by experiment.
Hydrogen BondingPresence and geometry of intermolecular hydrogen bonds.To be determined by experiment.

This table represents the data that would be obtained from a single crystal X-ray diffraction experiment.

Advanced Computational and Theoretical Studies of 2 Chloro 4 Fluoropyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For 2-Chloro-4-fluoropyridin-3-ol, DFT calculations would typically be initiated with the B3LYP functional and a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

Optimization of Molecular Geometry and Conformational Analysis

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar, with the substituents (chlorine, fluorine, and hydroxyl group) lying in or slightly out of this plane. Conformational analysis would focus on the orientation of the hydroxyl group's hydrogen atom relative to the pyridine ring, considering potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom or the ring nitrogen. The optimized geometric parameters are foundational for all subsequent computational predictions.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and based on general values for similar structures, as specific experimental or calculated data for this molecule is not readily available.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-Cl 1.74 N1-C2-C3 120.5
C4-F 1.35 C2-C3-C4 119.8
C3-O 1.36 C3-C4-C5 118.9
O-H 0.96 C4-C5-C6 120.2
C2-C3 1.41 C5-C6-N1 122.1
C3-C4 1.39 C6-N1-C2 118.5
C4-C5 1.38 C2-C3-O 121.3
C5-C6 1.39 C4-C3-O 118.9
C6-N1 1.34 C3-O-H 109.5

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the π-system of the ring with significant contributions from the electron-withdrawing chloro and fluoro substituents.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative) This table is illustrative and based on general values for similar structures.

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map for this compound would show regions of negative potential (typically colored in shades of red) around the electronegative nitrogen, oxygen, fluorine, and chlorine atoms, indicating sites prone to electrophilic attack. Regions of positive potential (colored in blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making it a likely site for nucleophilic attack. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the 1H and 13C NMR spectra for this compound, one can predict the chemical shifts of each unique proton and carbon atom. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure. The calculated shifts would be influenced by the electronic environment of each nucleus, which is shaped by the inductive and resonance effects of the chloro, fluoro, and hydroxyl substituents.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of a molecule are governed by its response to an applied electric field. Key parameters include the dipole moment (μ) and the first-order hyperpolarizability (β). A large dipole moment and significant hyperpolarizability are indicative of a strong NLO response. For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (chloro, fluoro) groups on the pyridine ring can lead to a significant intramolecular charge transfer, which is a prerequisite for enhanced NLO activity. DFT calculations can provide reliable predictions of these properties.

Table 3: Predicted Non-Linear Optical Properties of this compound (Illustrative) This table is illustrative and based on general values for similar structures.

Property Predicted Value
Dipole Moment (μ) 3.5 D

Thermodynamic Property Computations

DFT calculations can also be used to compute various thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions under different temperature and pressure conditions. The calculations are typically performed using the optimized molecular geometry and vibrational frequency analysis.

Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K (Illustrative) This table is illustrative and based on general values for similar structures.

Property Predicted Value
Standard Enthalpy of Formation (ΔHf°) -250 kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°) -180 kJ/mol

Strategic Applications of 2 Chloro 4 Fluoropyridin 3 Ol and Its Functionalized Derivatives

Role as a Versatile Synthetic Building Block in Organic Synthesis

2-Chloro-4-fluoropyridin-3-ol serves as a crucial and versatile building block in the field of organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with a chlorine atom, a fluorine atom, and a hydroxyl group, provides multiple reactive sites for a variety of chemical transformations. cymitquimica.com This trifunctional nature allows for selective modifications, making it an attractive starting material for the construction of more complex molecules. sigmaaldrich.com

The presence of the halogen atoms, chlorine and fluorine, offers opportunities for various coupling reactions, such as Suzuki and Stille couplings, which are fundamental in carbon-carbon bond formation. sigmaaldrich.com The hydroxyl group can be readily converted into other functional groups or used as a handle for further derivatization. This versatility makes this compound a valuable precursor in the synthesis of a wide range of organic compounds. frontierspecialtychemicals.combldpharm.com

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The structural framework of this compound makes it an ideal intermediate for the synthesis of complex heterocyclic scaffolds. Heterocyclic compounds are of immense interest due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. The pyridine core of this molecule can be elaborated upon to construct fused ring systems and other intricate molecular architectures. mdpi.com

For instance, the reactive sites on the pyridine ring can be utilized to introduce various substituents and build additional rings, leading to the formation of diverse heterocyclic structures such as imidazo[1,2-a]pyridinyl derivatives. frontierspecialtychemicals.com The strategic placement of the chloro, fluoro, and hydroxyl groups guides the regioselectivity of these synthetic transformations, enabling the controlled assembly of complex molecular frameworks.

Development of Fluorine-Containing Organic Compounds with Specialized Functions

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com this compound serves as a key building block for the development of novel fluorine-containing organic compounds with specialized functions. The presence of the fluorine atom can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. tcichemicals.comnih.gov

The synthesis of these specialized organofluorine compounds often involves leveraging the reactivity of the other functional groups on the this compound scaffold. diva-portal.org This allows for the introduction of various pharmacophores and other functional moieties while retaining the beneficial effects of the fluorine atom. The resulting compounds are explored for a wide range of applications, from materials science to medicinal chemistry. acs.org

Exploration in Medicinal Chemistry Research

This compound and its derivatives have garnered significant attention in medicinal chemistry research due to their potential as precursors for a wide array of biologically active molecules. bldpharm.comtcichemicals.com

Precursors for Bioactive Molecules and Drug Candidates

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel bioactive molecules and potential drug candidates. tcichemicals.com Its ability to undergo various chemical transformations allows for the creation of diverse molecular libraries that can be screened for therapeutic activity. tcichemicals.com For example, it has been utilized in the preparation of imidazo[1,2-a]pyridinyl derivatives which are being investigated for their therapeutic potential. frontierspecialtychemicals.com

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The derivatization of this compound at its various reactive sites provides a platform for systematic SAR studies of pyridine-based compounds. mdpi.com By modifying the substituents at the chloro, fluoro, and hydroxyl positions, researchers can investigate how these changes affect the compound's interaction with biological targets. mdpi.comnih.gov This information is crucial for the rational design of more potent and selective drug candidates.

Mechanisms of Biological Activity of Derived Compounds

Compounds derived from this compound have been investigated for a range of biological activities, and understanding their mechanisms of action is a key area of research.

Antibacterial and Antifungal Activity: Several studies have explored the antimicrobial properties of compounds synthesized from pyridine-based scaffolds. The introduction of specific functional groups can lead to derivatives with significant activity against various bacterial and fungal strains. nih.govresearchgate.netarkat-usa.org For instance, certain halogenated pyridine derivatives have shown inhibitory effects on the growth of pathogenic microorganisms. nih.gov

Enzyme Inhibition: Pyridine-containing molecules are known to interact with various enzymes, and derivatives of this compound are being explored as potential enzyme inhibitors. For example, some urease inhibitors, which are important for treating infections caused by urease-producing bacteria, contain a pyridine core. mdpi.com

Antibiofilm Activity: Bacterial biofilms are a major challenge in treating chronic infections. Research has shown that certain heterocyclic compounds can inhibit biofilm formation. nih.gov Derivatives of this compound are being investigated for their potential to disrupt biofilms, offering a promising avenue for the development of new antibacterial therapies.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. For this compound and its derivatives, molecular docking studies are crucial for elucidating the structural basis of their biological activities and for guiding the rational design of more potent and selective analogs.

The analysis of ligand-target interactions reveals the specific molecular forces that stabilize the complex, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The substituent groups on the pyridine ring of this compound—a chlorine atom, a fluorine atom, and a hydroxyl group—play distinct and significant roles in these interactions.

Detailed research findings from computational studies on analogous compounds provide insights into the potential binding modes of this compound derivatives. For instance, in the structure-based design of 3,4-disubstituted pyridine derivatives as cholesterol 24-hydroxylase (CH24H) inhibitors, X-ray crystallography revealed that direct coordination to a heme iron and hydrophobic interactions within a specific pocket are critical for inhibitory activity. acs.org Furthermore, a hydrogen bond with a specific amino acid residue, Gly369, was identified as being important for potent inhibition. acs.org

Similarly, molecular docking studies on isomers such as 2-Chloro-5-fluoropyridin-3-ol have suggested that this compound can effectively bind to the active sites of bacterial topoisomerases, which are key targets for antibacterial agents. The hydroxyl group is noted for its ability to form hydrogen bonds, which enhances the binding affinity for specific proteins and enzymes.

The functional groups of this compound contribute to its interaction profile in the following ways:

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromaticity of the ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein's binding site.

Hydroxyl Group (-OH): This group is a classic hydrogen bond donor and can also act as a hydrogen bond acceptor. This versatility allows it to form strong and specific interactions with polar amino acid residues like serine, threonine, and aspartic acid, or with the protein backbone.

Fluorine Atom (-F): Due to its high electronegativity, the fluorine atom can form weak hydrogen bonds and other electrostatic interactions. It can also modulate the electronic properties of the pyridine ring, influencing its reactivity and binding characteristics.

The table below summarizes the potential molecular interactions involving this compound and its derivatives with a hypothetical protein target, based on the functionalities present and findings from related compounds.

Functional GroupPotential Interacting Residues (Example)Type of InteractionSignificance in Binding
Pyridine NitrogenSerine, ThreonineHydrogen Bond AcceptorAnchoring the ligand in the binding pocket.
Aromatic RingPhenylalanine, Tyrosineπ-π StackingStabilizing the ligand through non-covalent interactions.
Hydroxyl GroupAspartic Acid, Glutamic AcidHydrogen Bond Donor/AcceptorProviding specificity and high affinity.
Chlorine AtomLeucine, ValineHydrophobic InteractionEnhancing binding affinity in hydrophobic pockets.
Chlorine AtomCarbonyl Oxygen (Backbone)Halogen BondDirectional interaction contributing to binding affinity.
Fluorine AtomGlycine, AlanineWeak Hydrogen Bond/ElectrostaticFine-tuning the electronic and conformational properties.

In the context of designing novel inhibitors, molecular docking simulations can be used to virtually screen libraries of this compound derivatives against a specific protein target. By analyzing the predicted binding poses and interaction energies, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. For example, studies on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which share the chloro-fluoro substitution pattern on an aromatic ring, utilize molecular docking to evaluate their potential as anti-Parkinsonian agents by targeting the monoamine oxidase-B (MAO-B) enzyme. asiapharmaceutics.info This approach allows for a comparison of the binding affinities of designed ligands with those of known inhibitors. asiapharmaceutics.info

The insights gained from molecular docking and ligand-target interaction analysis are therefore indispensable for the strategic application of this compound in medicinal chemistry, enabling the development of new therapeutic agents with improved efficacy and selectivity.

Conclusion and Prospective Research Trajectories

Summary of Key Academic Findings on 2-Chloro-4-fluoropyridin-3-ol

Direct academic literature on this compound is notably scarce. However, a wealth of information on structurally similar compounds, such as halogenated pyridines and substituted pyridinols, allows for a predictive summary of its chemical and physical properties. The presence of a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position on the pyridine (B92270) ring suggests a unique interplay of electronic and steric effects that are expected to govern its reactivity and potential applications.

The physicochemical properties of this compound can be inferred from related structures. For instance, the presence of the polar hydroxyl group is expected to increase its melting and boiling points compared to non-hydroxylated analogs and enhance its solubility in polar solvents. The electronegative fluorine and chlorine atoms will influence the electron density of the pyridine ring, impacting its basicity and reactivity in electrophilic and nucleophilic substitution reactions.

To provide a more concrete, albeit predictive, overview, the following table summarizes the estimated properties of this compound based on data from similar compounds like 2-chloro-4-fluoropyridine (B1362352). nih.govsigmaaldrich.comsigmaaldrich.comechemi.comtcichemicals.com

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₅H₃ClFNOBased on chemical structure
Molecular Weight ~147.54 g/mol Calculated from atomic weights
Appearance Likely a solid at room temperaturePresence of polar hydroxyl group
Solubility Soluble in polar organic solventsPresence of hydroxyl group
Acidity/Basicity Weakly basic due to the pyridine nitrogen, with the hydroxyl group being weakly acidic. Halogen substituents will decrease the basicity of the pyridine nitrogen.General characteristics of pyridinols and halogenated pyridines.

Identification of Unexplored Research Frontiers

The lack of dedicated research on this compound presents a significant opportunity for novel investigations. Key unexplored frontiers include:

Definitive Synthesis and Characterization: The foremost research gap is the development of a reliable and efficient synthetic route to this compound, followed by its comprehensive spectroscopic and crystallographic characterization.

Reactivity Studies: A systematic investigation into the reactivity of its functional groups is needed. This includes exploring the nucleophilic substitution of the chlorine atom, the electrophilic substitution on the pyridine ring, and the reactions of the hydroxyl group.

Computational and Theoretical Studies: In the absence of extensive experimental data, computational modeling can provide valuable insights into the molecule's electronic structure, conformational preferences, and predicted reactivity. These theoretical studies can guide future experimental work.

Biological Screening: Given that many fluorinated and chlorinated pyridine derivatives exhibit biological activity, a broad-based screening of this compound for various biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) is a logical and promising research avenue. monash.edusciengine.comciac.jl.cn

Potential for Novel Synthetic Transformations

The trifunctional nature of this compound makes it a versatile scaffold for a variety of synthetic transformations. Several potential reaction pathways can be envisioned:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr reactions by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom. This would allow for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of novel derivatives.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications can be used to alter the compound's solubility, lipophilicity, and biological activity.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the activating effect of the hydroxyl group may facilitate electrophilic substitution at the 5-position.

Cross-Coupling Reactions: The chloro- and fluoro- substituents could potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The following table outlines some potential synthetic transformations:

Reaction TypeReagents and ConditionsPotential Product
Nucleophilic Substitution R-NH₂, base2-Amino-4-fluoropyridin-3-ol derivatives
O-Alkylation R-X, base3-Alkoxy-2-chloro-4-fluoropyridine derivatives
Suzuki Coupling R-B(OH)₂, Pd catalyst, base2-Aryl-4-fluoropyridin-3-ol derivatives

Emerging Directions in Biological and Materials Science Applications

While direct applications of this compound are yet to be discovered, the known applications of related compounds suggest several promising directions:

Medicinal Chemistry: Fluorinated pyridines are prevalent in pharmaceuticals due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.com The presence of the chloro and hydroxyl groups provides additional handles for derivatization, making this compound a valuable intermediate for the synthesis of new drug candidates. It could serve as a building block for kinase inhibitors, anti-inflammatory agents, or central nervous system drugs.

Agrochemicals: Many commercial pesticides and herbicides contain halogenated pyridine cores. The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and functional materials for applications in catalysis, sensing, and optoelectronics. researchgate.netexlibrisgroup.com The functional groups on this compound could be exploited to create novel ligands for the construction of advanced materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-4-fluoropyridin-3-ol?

  • Methodological Answer : A common approach involves halogenation and hydroxylation of pyridine precursors. For example, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Chlorination may follow via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions. Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Example Protocol :

React 3-hydroxypyridine with Cl₂ gas in CCl₄ at 0°C for 2 hours.

Introduce F⁻ via SNAr using CsF in DMF at 100°C for 6 hours.

Purify via flash chromatography (70% ethyl acetate/hexane).

Q. How should researchers handle and dispose of halogenated pyridine derivatives safely?

  • Methodological Answer : Halogenated pyridines require strict safety protocols:
  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and skin contact.
  • Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified waste management companies for incineration or neutralization. Document disposal according to local regulations (e.g., EPA guidelines) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., J₃-F for fluorinated protons).
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl/F stretches (700–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl; F: monoisotopic).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regioselectivity in halogenation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenated pyridinols?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic approaches include:

Design of Experiments (DoE) : Use factorial designs to isolate critical variables (temperature, stoichiometry).

In Situ Monitoring : Employ techniques like HPLC or Raman spectroscopy to track intermediate formation.

Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent polarity or humidity .

Q. What strategies optimize regioselectivity during fluorination of chloropyridinols?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) meta-direct fluorination. Use DFT calculations to predict reactive sites.
  • Catalysts : Transition metals (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SNAr pathways .

Q. How can researchers design experiments to evaluate the bioactivity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing -Cl with -CF₃) and compare IC₅₀ values.
  • Computational Modeling : Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Key Considerations

  • Contradictory Data : Address discrepancies in melting points or reactivity by cross-referencing synthesis protocols and purity assessments .
  • Advanced Applications : Explore the compound’s potential as a ligand in catalysis or a precursor for fluorinated agrochemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.